molecular formula C18H15N3OS B10908728 (E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 524688-98-0

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B10908728
CAS No.: 524688-98-0
M. Wt: 321.4 g/mol
InChI Key: UXWVKTYIAHWIAW-UHFFFAOYSA-N
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Description

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound features a phenyl group, a thiophene ring, and an acetamide group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide typically involves the diazotization of aniline derivatives followed by coupling with thiophene-2-acetamide. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and sodium acetate (NaOAc) for the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form active amines, which can then interact with biological molecules. The thiophene ring and acetamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the thiophene and acetamide groups.

    4-(phenyldiazenyl)aniline: Contains the azo group but differs in the substituents on the aromatic rings.

    Thiophene-2-acetamide: Shares the thiophene and acetamide groups but lacks the azo linkage.

Uniqueness

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(thiophen-2-yl)acetamide is unique due to its combination of the azo group, thiophene ring, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

524688-98-0

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H15N3OS/c22-18(13-17-7-4-12-23-17)19-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-12H,13H2,(H,19,22)

InChI Key

UXWVKTYIAHWIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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